N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic amide derivative featuring two indole moieties: one unsubstituted indole linked via an ethylamine group and a second indole substituted with a methoxy group at the 4-position. This compound is hypothesized to leverage the bioactive properties of indole derivatives, such as interactions with serotonin receptors or anti-inflammatory pathways, while the methoxy group may enhance metabolic stability or binding affinity .
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-8-4-7-20-18(21)10-13-25(20)14-11-22(26)23-12-9-16-15-24-19-6-3-2-5-17(16)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26) |
InChI Key |
IOKDZLIVUABUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on a larger scale. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Receptor Binding: The indole moieties may bind to serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Pharmacological and Functional Differences
- For example, the naproxen-tryptamine hybrid () retains anti-inflammatory and antiviral properties, with naproxen’s 6-methoxy group critical for COX-1/2 binding. In contrast, the target compound’s 4-methoxyindole may shift activity toward indole-specific targets (e.g., 5-HT receptors) due to altered steric/electronic profiles .
- Carbazole and Biphenyl Derivatives : The carprofen hybrid () introduces a carbazole moiety, which may enhance lipophilicity and platelet aggregation inhibition. The flurbiprofen hybrid () with a fluorine atom could improve metabolic stability and CNS penetration compared to the target compound’s methoxyindole .
- Methoxy-Substituted Analogues : The urea-linked 4-methoxyphenyl compound () shows distinct activity as a selective agonist, highlighting how substitution position (indole vs. phenyl) and linker type (amide vs. urea) drastically alter bioactivity .
Spectroscopic and Physicochemical Properties
- NMR Profiles : All compounds show characteristic indole peaks (e.g., δ 7.0–7.5 ppm for aromatic protons) and amide NH signals (δ ~8.0 ppm). The target compound’s 4-methoxyindole would exhibit a deshielded singlet for the methoxy group at δ ~3.8 ppm, distinct from naproxen hybrids’ naphthalene signals .
- UV/IR Data : Methoxy groups typically absorb near 275–290 nm (UV) and show C-O stretches at ~1250 cm⁻¹ (IR). The target compound’s dual indole system may result in stronger π-π* transitions compared to NSAID hybrids .
- Melting Points : The carprofen hybrid melts at 186–189°C , while the naproxen hybrid is a racemate with undefined melting behavior. The target compound’s melting point would depend on crystallinity influenced by the 4-methoxy group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
